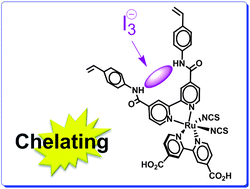Ruthenium complex dye with designed ligand capable of chelating triiodide anion for dye-sensitized solar cells†
Journal of Materials Chemistry A Pub Date: 2013-01-09 DOI: 10.1039/C3TA01567J
Abstract
Ru(4,4′-dicarboxyl-2,2′-bipyridine)[4,4′-bis(styrylaminocarbonyl)-2,2′-bipyridine](NCS)2, denoted as RuAS


Recommended Literature
- [1] Thermosensitive spontaneous gradient copolymers with block- and gradient-like features†
- [2] New books
- [3] Inside front cover
- [4] Lifetime behavior of a PEM fuel cell with low humidification of feed stream
- [5] Design of nanomaterials for applications in maternal/fetal medicine
- [6] Association between the composite dietary antioxidant index and chronic kidney disease: evidence from NHANES 2011–2018†
- [7] Accessing slow diffusion in solids by employing metadynamics simulation†
- [8] Continuous process technology: a tool for sustainable production
- [9] The evaluation of 5-amino- and 5-hydroxyuracil derivatives as potential quadruplex-forming agents†
- [10] Enrichment and fractionation of proteinsvia microscale pore limit electrophoresis










